Manidipine (INN) is a calcium channel blocker (dihydropyridine type) that is used clinically as an antihypertensive. It is selective for vasculature and does not produce effects on the heart at clinically relevant dosages.
Manidipine
CAS No.: 89226-50-6
Cat. No.: VC20741465
Molecular Formula: C35H38N4O6
Molecular Weight: 610.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 89226-50-6 |
---|---|
Molecular Formula | C35H38N4O6 |
Molecular Weight | 610.7 g/mol |
IUPAC Name | 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3 |
Standard InChI Key | ANEBWFXPVPTEET-UHFFFAOYSA-N |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
Chemical Properties and Structure
Manidipine, chemically known as 2-[4-(diphenylmethyl)piperazin-1-yl]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridin, has the molecular formula C35H38N4O6 . It is classified as a small molecular drug with distinctive chemical characteristics that contribute to its pharmacological profile.
Chemical Identifiers and Structure
Manidipine's chemical identity is established through several standardized identifiers:
Chemical Property | Information |
---|---|
Formula | C35H38N4O6 |
CAS Number | 89226-50-6 |
Synonyms | Franidipine, Iperten, Artedil |
InChIKey | ANEBWFXPVPTEET-UHFFFAOYSA-N |
ChEBI ID | CHEBI:135849 |
ATC Code | C08CA11 |
The chemical structure of manidipine contains a dihydropyridine core with a 3-nitrophenyl substituent at the 4-position, which is characteristic of calcium channel blockers . The presence of the diphenylmethylpiperazine moiety in its structure differentiates it from other dihydropyridines and contributes to its specific pharmacological properties .
Mechanism of Action
Calcium Channel Blockade
Manidipine exerts its primary pharmacological effect by blocking voltage-dependent calcium channels in vascular smooth muscle. Specifically, it binds to and dissociates slowly from both L-type and T-type voltage-dependent calcium channels . This action prevents the influx of extracellular calcium into smooth muscle cells, thereby inhibiting the contraction process .
The contraction mechanism of vascular smooth muscle begins with stimulation by Gq-coupled receptors, which triggers calcium release from the sarcoplasmic reticulum, followed by the opening of voltage-dependent calcium channels. Manidipine interrupts this process by blocking these channels, resulting in vasodilation and consequent reduction of blood pressure .
Vasodilatory Effects
Manidipine demonstrates selectivity for vascular tissues, producing minimal effects on cardiac function and the central nervous system at clinically relevant dosages . This vascular selectivity contributes to its favorable side effect profile compared to other agents in its class.
A distinguishing feature of manidipine is its ability to produce renal vasodilation, which increases natriuresis (sodium excretion in urine). This renal effect likely contributes to its antihypertensive action through reduction of blood volume . This mechanism may explain some of manidipine's beneficial effects on renal function observed in clinical studies.
Clinical Efficacy
Antihypertensive Effects
Multiple clinical studies have evaluated manidipine's efficacy in treating hypertension. A meta-analysis of four high-quality randomized controlled trials (RCTs) involving 838 patients compared manidipine 20 mg with amlodipine 10 mg. The analysis concluded that both medications exhibited statistically equivalent efficacy in reducing both systolic and diastolic blood pressure .
The effect size for diastolic blood pressure reduction was -0.08 (p = 0.22) and for systolic blood pressure was -0.01 (p = 0.83), indicating no significant difference between the two treatments in terms of blood pressure-lowering capacity . This demonstrates that manidipine at 20 mg daily dose provides comparable antihypertensive efficacy to a standard dose of amlodipine, one of the most widely used calcium channel blockers.
Comparative Clinical Studies
In a study specifically focused on patients with metabolic syndrome, both manidipine and amlodipine reduced blood pressure to a similar extent (p < 0.001) . This confirms manidipine's efficacy in this specific patient population, which often presents treatment challenges due to multiple comorbidities.
Another study examined the effects of combined manidipine and delapril (an ACE inhibitor) therapy versus delapril alone or placebo in hypertensive patients . While this study focused primarily on renal outcomes, it also confirmed the antihypertensive efficacy of the manidipine-containing regimen.
Metabolic and Renal Effects
Effects on Albuminuria
Manidipine demonstrates significant beneficial effects on renal parameters beyond blood pressure reduction. In patients with metabolic syndrome, manidipine treatment significantly reduced albuminuria by 37.3% (p = 0.003), whereas amlodipine showed no significant effect on this parameter . Albuminuria is an important marker of renal function and a predictor of cardiovascular risk, making this finding clinically relevant.
Effects on Inflammatory Markers
Both manidipine and amlodipine demonstrated similar efficacy in reducing C-reactive protein (p < 0.01), an important marker of systemic inflammation . This suggests that calcium channel blockers as a class may possess anti-inflammatory properties, potentially contributing to their cardiovascular protective effects.
Clinical Applications
Hypertension Management
Based on the available evidence, manidipine is effective as a first-line or add-on therapy for essential hypertension. Its comparable efficacy to amlodipine, combined with a superior safety profile, makes it a valuable option in the antihypertensive armamentarium .
Specialized Applications in Metabolic Syndrome
Manidipine offers particular advantages in patients with metabolic syndrome or insulin resistance. Its beneficial effects on insulin sensitivity, adiponectin levels, and inflammatory markers, coupled with renal protective effects, suggest that it may be a preferred calcium channel blocker in this population .
The reduction in albuminuria and improvement in metabolic parameters observed with manidipine treatment provide "added value" beyond blood pressure reduction in patients with metabolic syndrome . These pleiotropic effects may translate to improved long-term outcomes in this high-risk population.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume